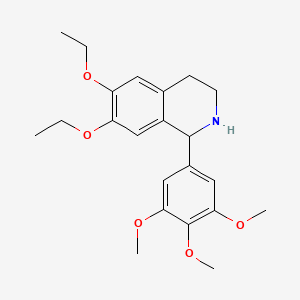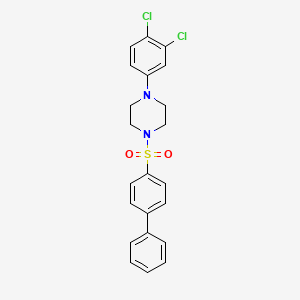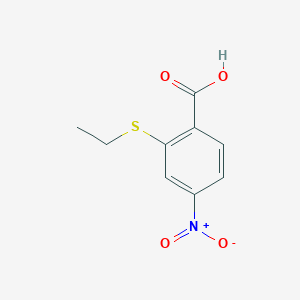![molecular formula C12H14N2O2 B11510620 1H-Quinolin-2-one, 3-[(2-hydroxyethylamino)methyl]-](/img/structure/B11510620.png)
1H-Quinolin-2-one, 3-[(2-hydroxyethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a compound belonging to the quinolone family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves the reaction of quinolin-2-one derivatives with 2-hydroxyethylamine. One common method includes the use of ethylene glycol as a solvent and hydroxylamine hydrochloride as a reagent . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to increase the reaction rate.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine-substituted quinolines, and other functionalized quinoline compounds .
Scientific Research Applications
3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets in biological systems. It can inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a crucial role .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
2,4-Dihydroxyquinoline: Exhibits unique biological activities and is produced by certain bacterial species.
Uniqueness
3-{[(2-HYDROXYETHYL)AMINO]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific structural features that allow for diverse chemical modifications. Its combination of a quinoline core with a hydroxyethylamino group provides a versatile scaffold for developing new compounds with enhanced biological activities .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(2-hydroxyethylamino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O2/c15-6-5-13-8-10-7-9-3-1-2-4-11(9)14-12(10)16/h1-4,7,13,15H,5-6,8H2,(H,14,16) |
InChI Key |
YBYJVMHPAVAOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethyl-2-oxo-2-(phenylamino)ethanaminium](/img/structure/B11510550.png)


![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11510578.png)
![1,3-Dimethyl-8-piperidin-1-yl-7-[2-(pyrrolidin-2-ylideneamino)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B11510585.png)
![6-(4-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11510588.png)
![3,3'-(E)-diazene-1,2-diylbis[4-(4-methoxyphenyl)-1,2,5-oxadiazole]](/img/structure/B11510590.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11510592.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11510595.png)
![2-(2,4-Dichlorophenyl)-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B11510599.png)
![N-(4-{[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B11510601.png)
![2,4-dichloro-N-[2,4,6-trioxo-1-(2-phenylethyl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11510608.png)
![3-[(4-Methoxybenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11510612.png)
